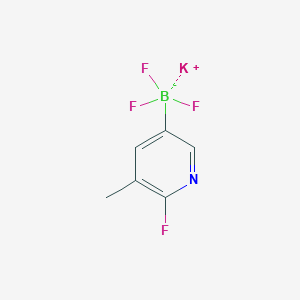

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

Overview

Description

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate is a chemical compound with the molecular formula C6H5BF4KN . It’s related to other trifluoroborate compounds, which are often used in organic synthesis .

Chemical Reactions Analysis

Trifluoroborate compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can react with various electrophiles, including aryl bromides and chlorides .Scientific Research Applications

Suzuki–Miyaura Coupling

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

Synthesis of Organotrifluoroborates

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate is an example of an organotrifluoroborate . Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . They are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .

Cross-Coupling Reactions

Organotrifluoroborates, such as Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate, serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts and can generally be used stoichiometrically or in slight excess relative to their coupling partners .

Carbon–Carbon Bond-Forming Processes

Organotrifluoro(6-fluoro-5-methylpyridin-3-yl)borate can be used in carbon–carbon bond-forming processes . These processes are crucial in the synthesis of complex organic molecules, and organotrifluoro(6-fluoro-5-methylpyridin-3-yl)borate can provide practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Carbon–Heteroatom Bond-Forming Processes

Organotrifluoroborates, including Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate, have also been used in carbon–heteroatom bond-forming processes . These processes are important in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Synthesis of Novel Building Blocks

New methods in organotrifluoro(6-fluoro-5-methylpyridin-3-yl)borate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

properties

IUPAC Name |

potassium;trifluoro-(6-fluoro-5-methylpyridin-3-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUWBUXWLIXXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF4KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

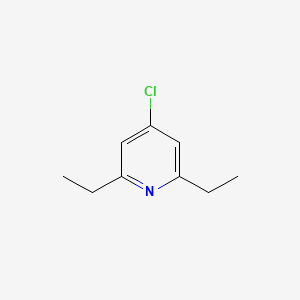

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3347012.png)

![6-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B3347020.png)